Filanesib vs. Ispinesib: Superior In Vivo Tolerability in Aggressive Meningioma Xenograft Model
In a direct head-to-head comparison, both filanesib and ispinesib inhibited meningioma growth in xenotransplanted mice by up to 83%; however, both drugs induced minor hematological side effects, which were less pronounced for filanesib, demonstrating better tolerability [1]. The study also revealed that both compounds exhibited IC50 values of less than 1 nM in anaplastic and benign meningioma cell lines, with filanesib showing comparable potency but superior in vivo safety margin [1].
| Evidence Dimension | In vivo hematological tolerability and antitumor efficacy in meningioma xenograft |
|---|---|
| Target Compound Data | Up to 83% tumor growth inhibition with less pronounced hematological side effects |
| Comparator Or Baseline | Ispinesib: up to 83% tumor growth inhibition with more pronounced hematological side effects |
| Quantified Difference | Equivalent tumor growth inhibition (83%) but improved tolerability profile for filanesib |
| Conditions | Xenotransplanted mouse model of aggressive meningioma; dose curve analysis with IC50 <1 nM in anaplastic and benign meningioma cell lines |
Why This Matters
For in vivo studies requiring prolonged dosing or combination regimens, filanesib's superior tolerability relative to ispinesib reduces confounding toxicity and enables more robust efficacy readouts.
- [1] Jungwirth G, et al. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo. Cancer Lett. 2021;506:1-10. doi:10.1016/j.canlet.2021.02.016. PMID: 33652084. View Source
